molecular formula C20H22ClN3O2 B4414820 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide

2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide

Cat. No.: B4414820
M. Wt: 371.9 g/mol
InChI Key: MFAVPQKMOIUOCD-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a piperazine ring, and a phenylacetamide moiety

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-23-10-12-24(13-11-23)20(26)17-4-2-3-5-18(17)22-19(25)14-15-6-8-16(21)9-7-15/h2-9H,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAVPQKMOIUOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound.

    Acetamide Formation: The final step involves the coupling of the chlorophenyl intermediate with the piperazine derivative to form the acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular processes, its bioavailability, and its potential therapeutic applications.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for the synthesis of a wide range of products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide depends on its specific interactions with biological targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanamide
  • 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propionamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide may exhibit unique properties due to the specific arrangement of its functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide
Reactant of Route 2
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2-(4-chlorophenyl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide

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